Butyl isonicotinate

Description

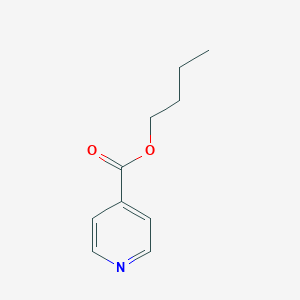

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-4-6-11-7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQFMEMKBWWILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160667 | |

| Record name | Butyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13841-66-2 | |

| Record name | 4-Pyridinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13841-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2PX9ZJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Butyl Isonicotinate and Its Derivatives

Classical Esterification Routes for Butyl Isonicotinate (B8489971) Synthesis

The synthesis of butyl isonicotinate, an ester derived from isonicotinic acid and butanol, is fundamentally achieved through classical esterification methods. These routes are well-established and widely utilized in both laboratory and industrial settings.

The Fischer-Speier esterification, first detailed in 1895 by Emil Fischer and Arthur Speier, stands as a primary and direct method for producing this compound. wikipedia.orgresearchgate.net This reaction involves the acid-catalyzed condensation of isonicotinic acid with n-butanol. tandfonline.com The core of the reaction is an equilibrium process, where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.comscienceready.com.auorganic-chemistry.org

To facilitate this transformation, a strong acid catalyst is essential. The catalyst protonates the carbonyl oxygen of the isonicotinic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgorganic-chemistry.org Common homogeneous catalysts employed for this purpose include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (TsOH). wikipedia.orgresearchgate.netmasterorganicchemistry.com

The reaction is typically performed under reflux conditions, with temperatures ranging from 60–110 °C, to achieve a reasonable reaction rate. wikipedia.orgscienceready.com.au In a typical procedure, isonicotinic acid is dissolved in an excess of n-butanol, which serves as both a reactant and a solvent, and a catalytic amount of sulfuric acid is added. The mixture is then heated under reflux for several hours. tandfonline.com For example, one method describes refluxing isonicotinic acid in n-butanol with a catalytic amount of H₂SO₄ for 18 hours. tandfonline.com

The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of isonicotinic acid. wikipedia.orgmasterorganicchemistry.com

Nucleophilic attack by the butanol on the protonated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com

Elimination of water from the intermediate. wikipedia.org

Deprotonation of the final species to yield this compound and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com

A key challenge in Fischer esterification is that the reaction is governed by equilibrium. To drive the reaction toward the product side and achieve high yields, specific strategies must be implemented. masterorganicchemistry.comorganic-chemistry.org

Maximizing the yield and purity of this compound requires overcoming the inherent equilibrium of the Fischer esterification. Several optimization strategies are commonly employed.

Removal of Water: According to Le Châtelier's principle, removing one of the products (water) from the reaction mixture will shift the equilibrium to favor the formation of the ester. masterorganicchemistry.comorganic-chemistry.org A highly effective method for this is azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org By adding a water-immiscible solvent like toluene (B28343) to the reaction, the water produced forms an azeotrope with the solvent, which is distilled off, condensed, and collected, thus driving the reaction to completion. researchgate.netgoogle.com

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive alcohol (n-butanol), can also shift the equilibrium towards the products. masterorganicchemistry.commasterorganicchemistry.com Using the alcohol as the solvent is a common practice that achieves this effect. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio can significantly improve ester yields. masterorganicchemistry.com

Catalyst Selection and Loading: While strong mineral acids are effective, they can be corrosive and difficult to separate from the final product. An alternative is the use of heterogeneous solid acid catalysts. google.comipinnovative.com These catalysts, such as certain ion-exchange resins or acid-treated clays, offer advantages like easy separation by filtration, potential for reuse, and often lead to cleaner reactions with simpler work-up procedures. google.comipinnovative.comresearchgate.net For instance, a solid acid catalyst, HND230, has been used for the synthesis of ethyl nicotinate (B505614), a related ester, demonstrating the viability of this approach. google.com The catalyst loading is also a critical parameter to optimize for maximizing efficiency without promoting side reactions. researchgate.net

Purification: After the reaction, the mixture contains the ester, unreacted starting materials, the acid catalyst, and water. The purification process typically involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution. tandfonline.comscienceready.com.auresearchgate.net The ester is then extracted into an organic solvent, washed, dried, and purified, often by vacuum distillation, to obtain the final product with high purity. scienceready.com.auresearchgate.net

Microwave-Assisted Synthesis: Modern techniques such as sealed-vessel microwave irradiation can be used to optimize esterification by significantly reducing reaction times and often improving yields compared to conventional heating methods. academicpublishers.org

Table 1: Comparison of Catalysts for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | High catalytic activity, low cost. wikipedia.org | Difficult to separate, corrosive, can cause side reactions. researchgate.net |

| Heterogeneous Solid Acid | Ion-exchange resins, acid-treated clays | Easy separation (filtration), reusable, less corrosive, cleaner product. ipinnovative.comresearchgate.net | May have lower activity than homogeneous catalysts, potential for pore blockage. |

Fischer Esterification Approaches

Advanced Synthetic Transformations for this compound Derivatives

To access a wider range of structurally diverse compounds, the this compound scaffold can be further modified using advanced synthetic methods. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose.

These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of various substituents, such as aryl groups, onto the pyridine (B92270) ring of a this compound precursor.

The Suzuki-Miyaura cross-coupling is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds. libretexts.orgmdpi.com It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

To synthesize arylated derivatives of this compound, a halogenated precursor, such as butyl 2-bromoisonicotinate, is required. tandfonline.com This precursor can be synthesized via Fischer esterification from 2-bromoisonicotinic acid and n-butanol. tandfonline.comnih.gov The subsequent Suzuki-Miyaura reaction couples this bromo-substituted ester with various aryl or heteroaryl boronic acids. tandfonline.com

The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the butyl 2-bromoisonicotinate. libretexts.org

Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. libretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the arylated product and regenerating the Pd(0) catalyst. libretexts.org

A typical procedure involves refluxing a mixture of butyl 2-bromoisonicotinate, an arylboronic acid, a palladium catalyst (such as a commercially available Pd(0) complex), and a base like potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system, which may include water to help dissolve the base. tandfonline.com The reaction yields can range from moderate to good, depending on the specific substrates and conditions used. tandfonline.com This method has been successfully applied to synthesize a series of arylated butyl 2-bromoisonicotinates. tandfonline.com

Table 2: Examples of Suzuki-Miyaura Coupling for this compound Derivatives

| Aryl Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Butyl 2-(4-methoxyphenyl)isonicotinate | Good | tandfonline.com |

| 3,5-Difluorophenylboronic acid | Butyl 2-(3,5-difluorophenyl)isonicotinate | Good | tandfonline.com |

| 4-Chlorophenylboronic acid | Butyl 2-(4-chlorophenyl)isonicotinate | Good | tandfonline.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Arylation Procedures

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be used to arylate the pyridine core. A particularly atom-economical and increasingly important strategy is direct C-H arylation . cnr.itrsc.org This approach avoids the need to pre-functionalize the pyridine ring with a halogen or boron-containing group. Instead, a C-H bond on the pyridine ring is directly coupled with an aryl halide. rsc.orgresearchgate.net

For electron-deficient pyridine systems, such as those containing an ester group like this compound, direct C-H arylation can be directed to specific positions. nih.gov The reaction typically requires a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], often in combination with a specialized phosphine (B1218219) ligand and a base. nih.govmdpi.com For example, direct arylation of pyridine N-oxides, which can be precursors to substituted pyridines, has been extensively studied, showing high selectivity for the 2-position. researchgate.netrsc.org While direct C-H arylation on this compound itself is less documented in the provided sources, the principles apply to related pyridine esters. The regioselectivity is often governed by the electronic properties of the pyridine ring and its substituents. nih.gov

Other palladium-catalyzed cross-coupling reactions that could theoretically be applied include:

Stille Coupling: This involves coupling an organotin reagent with an organic halide. libretexts.org While effective, the high toxicity of organotin compounds is a significant drawback. libretexts.org

Negishi Coupling: This reaction uses organozinc reagents, which are often more reactive than their boron or tin counterparts but can be sensitive to air and water. libretexts.org

Hiyama Coupling: This method utilizes organosilicon compounds, offering a less toxic alternative to Stille coupling. organic-chemistry.org

These advanced arylation procedures provide a powerful and flexible toolkit for chemists to create a vast library of this compound derivatives with tailored electronic and steric properties. nih.govorganic-chemistry.org

Sonogashira Cross-Coupling for Alkyne-Substituted Derivatives

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, is instrumental in synthesizing alkyne-substituted derivatives of this compound. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for the Sonogashira coupling involves the reaction of a halo-isonicotinate with a terminal alkyne. The process is broadly applicable to a range of substrates, including those with various functional groups. scirp.org

Research Findings:

The Sonogashira reaction has been successfully applied to synthesize a variety of substituted alkynes and conjugated enynes. scirp.org Studies have shown that the choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium complexes combined with a copper co-catalyst are common, though copper-free variations exist to prevent the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org The reaction is not only pivotal for creating simple alkynylated aromatic compounds but also for constructing more complex structures found in natural products and pharmaceuticals. wikipedia.orgnih.gov

For the synthesis of alkyne-substituted pyridines, a halo-substituted pyridine derivative serves as the starting material. The cross-coupling introduces an alkyne group at the position of the halogen. The reaction conditions are generally mild, and a variety of terminal alkynes can be used, allowing for the introduction of diverse functionalities. organic-chemistry.org

Table 1: Key Parameters in Sonogashira Cross-Coupling

| Parameter | Description | Common Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ scirp.org |

| Copper(I) Co-catalyst | Activates the terminal alkyne. | CuI scirp.org |

| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine (Et₃N), Diisopropylamine (DIPA) scirp.org |

| Solvent | Provides the medium for the reaction. | Tetrahydrofuran (THF), Dimethylformamide (DMF) scirp.org |

| Substrates | Aryl/vinyl halides and terminal alkynes. | Bromo- or iodo-isonicotinates, Phenylacetylene |

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Substitution Reactions Utilizing Various Nucleophiles

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on a substrate. veerashaivacollege.org In the context of this compound derivatives, these reactions are crucial for introducing a wide range of functional groups onto the pyridine ring, particularly when starting from a halo-substituted isonicotinate. sci-hub.seresearchgate.net

The pyridine ring in isonicotinates can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group (like a halogen) is present at the 2- or 4-position. google.com A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the leaving group. sci-hub.se

Research Findings:

Studies have demonstrated the successful nucleophilic substitution on halopyridines with various nucleophiles, including sulfur, oxygen, and carbon-based nucleophiles. sci-hub.se Microwave irradiation has been shown to significantly accelerate these reactions, often leading to completion within minutes and with high yields. sci-hub.seresearchgate.net The reactivity of halopyridines in these substitutions can depend on the nature of the halogen and the position on the pyridine ring. sci-hub.se For instance, 2- and 4-halopyridines are generally more reactive towards nucleophilic substitution than 3-halopyridines. sci-hub.se

Table 2: Examples of Nucleophilic Substitution on Halopyridines

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Amine | R-NH₂ | Amino (-NHR) | |

| Thiol | R-SH | Thioether (-SR) | sci-hub.se |

| Alkoxide | R-O⁻ | Ether (-OR) | sci-hub.se |

| Cyanide | CN⁻ | Cyano (-CN) | sci-hub.se |

The mechanism of nucleophilic aromatic substitution (SNAr) on pyridines typically proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate-determining step can vary depending on the specific reactants and conditions. sci-hub.se

Derivatization via Ester and Thioester Formation

Derivatization of the ester group in this compound is a key strategy for modifying its properties. Transesterification, the process of exchanging the butyl group with another alcohol, is a common method for creating a library of different isonicotinate esters. google.comsemanticscholar.org Similarly, the ester can be converted into a thioester, which are important intermediates in organic synthesis. acs.orgnih.gov

Ester Derivatization (Transesterification):

Transesterification involves reacting this compound with an alcohol in the presence of an acid or base catalyst. google.comasianpubs.org The reaction is typically reversible, and conditions can be manipulated to drive it towards the desired product, for example, by using a large excess of the new alcohol or by removing the butanol that is formed. orgsyn.org Both acid catalysts (e.g., sulfuric acid) and base catalysts (e.g., alkoxides) can be effective. google.com

Thioester Formation:

Thioesters can be synthesized from esters under mild conditions. rsc.org One approach involves the reaction of the ester with a thiol in the presence of a suitable reagent that facilitates the conversion. acs.org For example, using a Grignard reagent like isopropylmagnesium chloride (iPrMgCl) with a thiol can effectively convert esters to thioesters. acs.org These thioesters can then serve as versatile intermediates for the synthesis of other compounds like ketones and amides. acs.orgnih.gov

Table 3: Methods for Ester and Thioester Derivatization

| Derivatization | Method | Reagents | Key Features | Reference |

| Ester | Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Reversible; can be driven to completion. | google.comorgsyn.org |

| Thioester | Thioesterification | Thiol (R'-SH), Coupling Agent | Can proceed under mild, metal-free conditions. | acs.orgrsc.org |

The synthesis of thioesters from their corresponding esters can be achieved with high functional group tolerance, allowing for the derivatization of complex molecules. acs.org These methods provide a valuable tool for creating a diverse range of this compound derivatives with potentially new and interesting properties.

Scalable Synthesis and Industrial Research Considerations

For this compound to be utilized in large-scale applications, the development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial. Industrial research often focuses on optimizing reaction conditions, minimizing waste, and developing continuous processes.

Continuous Esterification Methods

Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. osti.gov For the esterification of isonicotinic acid with butanol, a continuous process can lead to higher throughput and more consistent product quality.

A continuous esterification process could involve feeding the carboxylic acid and alcohol into a heated reactor, possibly a reactive distillation chamber. wipo.int In such a setup, the reactants flow counter-currently, and the water formed during the reaction is continuously removed by distillation, which drives the equilibrium towards the ester product. wipo.int The use of solid acid catalysts can also simplify the process by eliminating the need for catalyst separation and recycling.

Research Findings:

Patents describe cyclic processes for the manufacture of butyl nicotinate (an isomer of this compound) that can be adapted for this compound. google.com These processes often involve reacting the acid with butanol at reflux temperature in the presence of a catalyst, such as the sulfuric acid salt of the product ester itself. The water produced is separated, and the butanol is recycled back into the reactor. The final product is then recovered by distillation, and the residue containing the catalyst can be used for subsequent batches, making the process more economical. google.com

The development of continuous flow methods for esterification is an active area of research. osti.gov Microwave-assisted synthesis is another technology that can potentially be scaled up for more efficient energy transfer and reduced reaction times. uwlax.edu These modern synthetic approaches are key to making the production of this compound and its derivatives more sustainable and commercially viable.

Structure Activity Relationship Sar Studies of Butyl Isonicotinate Derivatives

Design Principles for Novel Butyl Isonicotinate (B8489971) Analogues

The molecular design of novel analogues based on the isonicotinic acid framework is often guided by its established role as a key pharmacophoric moiety in various active compounds. mdpi.com Isonicotinic acid derivatives, such as the anti-tuberculosis drug Isoniazid (B1672263) and the anti-inflammatory Dexamethasone isonicotinate, are already present in the market, highlighting the therapeutic value of this pyridine (B92270) derivative. mdpi.com

The fundamental design strategy involves using the isonicotinate core and introducing various structural modifications to modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric factors. mdpi.comresearchgate.net Researchers often employ linkers, such as meta- and para-aminophenol, to connect the isonicotinate core to other functional groups. mdpi.comnih.gov A common approach is to introduce alkyl chains of varying lengths to systematically alter the lipophilic character of the compounds. mdpi.com This allows for a cogent manipulation of lipophilicity, which has been shown to be a positive contributor to the anti-inflammatory activity of certain isonicotinates. nih.govresearchgate.net

Furthermore, advanced techniques like Suzuki-Miyaura coupling are utilized to synthesize arylated derivatives, expanding the chemical diversity and enabling the exploration of how different aromatic systems impact biological potency. nih.gov The introduction of additional heterocyclic rings is another key design principle, aiming to combine the known biological properties of different heterocyclic systems to create hybrid molecules with potentially enhanced or novel activities. tandfonline.combeilstein-journals.org These rational design approaches are instrumental in discovering new scaffolds and optimizing them for specific biological targets. mdpi.comresearchgate.net

Impact of Structural Modifications on Biological Activities

The degree of lipophilicity, often modulated by attaching alkyl or acyl chains, plays a critical role in the anti-inflammatory efficacy of isonicotinate derivatives. Research has demonstrated that a careful balance of lipophilicity is necessary for optimal activity. nih.gov

Studies on a series of isonicotinates with an aminophenol linker revealed that introducing a lipophilic acyl chain to the nitrogen atom of the linker significantly altered their anti-inflammatory potency. nih.gov For derivatives with a para-aminophenol linker, a clear SAR was observed. A derivative with a butyryl group (a four-carbon chain) exhibited an IC₅₀ value of 3.7 ± 1.7 µg/mL for inhibiting reactive oxygen species (ROS), a potency that is three-fold better than the standard anti-inflammatory drug Ibuprofen (B1674241) (IC₅₀ = 11.2 ± 1.9 µg/mL). nih.gov In contrast, increasing the chain length to an octanoyl group resulted in a loss of activity. nih.gov This suggests that lipophilic chains of moderate length are more effective than longer chains for this class of compounds. nih.govresearchgate.net

Interestingly, isonicotinate derivatives with the least lipophilicity, those lacking an extended alkyl chain, also demonstrated exceptionally high anti-inflammatory activity. mdpi.comnih.gov For instance, an isonicotinate of meta-aminophenol (compound 5 in a referenced study) was the most potent among all synthesized compounds, with an IC₅₀ value of 1.42 ± 0.1 µg/mL, which is eight times more effective than Ibuprofen. mdpi.comnih.gov This indicates that while moderate lipophilicity can enhance activity, the core scaffold itself possesses significant intrinsic anti-inflammatory potential. nih.gov

The table below summarizes the anti-inflammatory activity of various isonicotinate derivatives, highlighting the effect of different lipophilic chains attached via a para-aminophenol linker.

| Compound ID | Attached Acyl Group | % Inhibition (at 25 µg/mL) | IC₅₀ (µg/mL) |

| 8a | Acetyl | 66.6% | 19.6 ± 3.4 |

| 8b | Butyryl | 85.4% | 3.7 ± 1.7 |

| 8c | Hexanoyl | 44.6% | Not applicable |

| 8d | Octanoyl | -7.7% | Not applicable |

| 8e | Decanoyl | 5.8% | Not applicable |

| Ibuprofen | (Standard) | 73.2% | 11.2 ± 1.9 |

Data sourced from Yaqoob, M., et al. (2021). nih.govresearchgate.net

Modifications such as halogenation and arylation to the butyl isonicotinate structure have been investigated for their impact on antimicrobial activity, particularly against drug-resistant bacteria. nih.gov Halogenation, the introduction of halogen atoms like bromine or chlorine, can significantly alter a molecule's electronic properties and its ability to interact with biological targets. nih.govacs.org

In one study, butyl 2-bromoisonicotinate was synthesized and subsequently used as a precursor for creating a series of arylated derivatives via Suzuki-Miyaura coupling. nih.gov The parent compound, butyl 2-bromoisonicotinate, demonstrated antibacterial efficacy against both Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli ST405. nih.govresearchgate.net

Further arylation at the 2-position of the pyridine ring led to derivatives with varied potencies. The introduction of a 4-chlorophenyl group resulted in a compound, Butyl 2-(4-chlorophenyl)isonicotinate, which exhibited a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against both MRSA and ESBL-producing E. coli. This suggests that specific substituents on the attached phenyl ring, such as chlorine, can enhance antimicrobial activity, likely by influencing the electronic effects that govern binding to bacterial targets.

The table below presents the antimicrobial activity of selected arylated this compound derivatives against clinically relevant resistant bacterial strains.

| Compound | Substituent at Position 2 | MIC against MRSA (µg/mL) | MIC against ESBL E. coli (µg/mL) |

| Butyl 2-(4-Chlorophenyl)isonicotinate | 4-Chlorophenyl | 64 | 64 |

| Butyl 2-bromoisonicotinate | Bromo | Effective | Effective |

Data sourced from BenchChem and related studies. nih.govresearchgate.net

Incorporating additional heterocyclic rings into the this compound structure is a powerful strategy to generate novel compounds with diverse biological activities. beilstein-journals.org Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of many pharmaceutical agents. researchgate.netmdpi.com By fusing or linking other heterocycles, such as triazoles, oxadiazoles, or pyrimidines, to the isonicotinate framework, researchers can create hybrid molecules that may exhibit enhanced potency or entirely new pharmacological profiles. tandfonline.comresearchgate.net

For example, a series of 1,2,3-triazole-isonicotinate derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. tandfonline.com The 1,2,3-triazole ring was connected to the isonicotinate core, and various substituents were appended to the triazole moiety. One derivative, compound 13 from the study, demonstrated potent activity against breast cancer cells (MCF-7) and was also found to be a significant inhibitor of the epidermal growth factor receptor (EGFR). tandfonline.com This highlights that the introduction of a triazole moiety can impart potent anticancer properties to the isonicotinate scaffold. tandfonline.com

In other work, isonicotinic acid-derived 1,3,4-oxadiazoles were shown to have an interesting profile of anti-inflammatory activity. nih.gov This demonstrates that the specific type of heterocyclic moiety introduced has a profound impact on the resulting biological activity, steering it towards anti-inflammatory, anticancer, or other therapeutic applications. nih.govtandfonline.com The ability to use the isonicotinate unit as a building block and combine it with other pharmacologically relevant heterocycles offers a vast potential for designing novel drug candidates. beilstein-journals.org

Biological and Pharmacological Research Applications

Anti-Inflammatory Investigations of Butyl Isonicotinate (B8489971) and its Derivatives

Recent studies have highlighted the anti-inflammatory and antioxidant properties of butyl isonicotinate. It is suggested that the compound may act as a prodrug, releasing isonicotinic acid upon hydrolysis, which can then interact with various metabolic pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Research indicates that this compound and its derivatives may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov This mechanism is comparable to that of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). nih.gov The inhibition of COX-2 is particularly significant as this enzyme is a key player in the inflammatory response. nih.govresearchgate.net In silico molecular docking studies have been conducted to understand the binding potential of isonicotinic acid derivatives within the COX-2 enzyme cavity. nih.govresearchgate.net These studies help in visualizing the binding modes of these compounds and provide insights for further optimization. nih.gov

Modulation of Reactive Oxygen Species (ROS) and Inflammatory Markers

Inflammation is a complex defense mechanism, and reactive oxygen species (ROS) are key signaling molecules involved in the progression of the inflammatory response cycle. mdpi.comnih.gov The overproduction of ROS can lead to oxidative stress and the development of chronic inflammatory disorders. mdpi.comviamedica.pl Therefore, the suppression of excessive ROS production is a promising strategy for treating inflammation-related conditions. mdpi.com

Research has shown that certain isonicotinate derivatives are potent inhibitors of ROS. nih.gov The anti-inflammatory activity of these compounds is believed to be correlated with their ability to inhibit the production of reactive oxygen species by human blood cells. nih.govmdpi.com This inhibitory effect on ROS production is a key aspect of their anti-inflammatory potential. mdpi.com

Comparative Studies of Anti-Inflammatory Potency

Comparative studies have demonstrated the significant anti-inflammatory potential of this compound derivatives, with some exhibiting potency greater than standard drugs like ibuprofen. For instance, a butyryl derivative of isonicotinate showed an IC50 value of 3.7 ± 1.7 µg/mL, which is three times more effective than ibuprofen (IC50 = 11.2 ± 1.9 µg/mL). nih.gov In contrast, an acetyl derivative was less effective, with an IC50 value of 19.6 ± 3.4 µg/mL. nih.gov Another isonicotinate derivative, compound 5, demonstrated an exceptional IC50 value of 1.42 ± 0.1 µg/mL, making it eight times more potent than ibuprofen. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Isonicotinate Derivatives

| Compound | % Inhibition at 25 µg/mL | IC50 (µg/mL) | Comparison to Ibuprofen |

|---|---|---|---|

| Butyryl Derivative (8b) | 85.4 | 3.7 ± 1.7 | More potent |

| Acetyl Derivative (8a) | 66.6 | 19.6 ± 3.4 | Less potent |

| Compound 5 | 95.9 | 1.42 ± 0.1 | Significantly more potent |

| Ibuprofen | 73.2 | 11.2 ± 1.9 | Standard |

Data sourced from multiple studies. nih.govresearchgate.net

Antimicrobial Efficacy and Mechanistic Insights

This compound and its derivatives have also been investigated for their antimicrobial properties, showing promise against a range of pathogenic bacteria, including multi-drug resistant strains.

Activity against Multi-Drug Resistant Bacterial Strains (e.g., Mycobacterium tuberculosis, ESBL-producing E. coli ST405, MRSA)

The emergence of multi-drug resistant (MDR) bacteria is a major global health concern. researchgate.netfrontiersin.org this compound derivatives have demonstrated notable efficacy against several of these challenging pathogens.

Mycobacterium tuberculosis : Isoniazid (B1672263), a derivative of isonicotinic acid, is a cornerstone of tuberculosis treatment. rasayanjournal.co.in However, the rise of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Research has explored derivatives of isonicotinic acid, such as 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), which have shown potent activity against Mycobacterium bovis BCG and virulent M. tuberculosis. nih.gov PCIH, derived from the condensation of 2-pyridylcarboxaldehyde and isoniazid, has demonstrated the ability to inhibit mycobacterial growth at high bacterial loads, a property not seen with isoniazid alone. nih.gov

ESBL-producing E. coli ST405 and MRSA : A 2023 study reported the synthesis of arylated butyl 2-bromoisonicotinate derivatives and their evaluation against clinical isolates of extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli ST405 and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov These pathogens are responsible for difficult-to-treat infections. researchgate.netnih.gov The synthesized butyl 2-bromoisonicotinate and some of its arylated derivatives showed effective antibacterial activity against both MRSA and ESBL-producing E. coli ST405 in in-vitro assays. researchgate.netnih.gov Specifically, butyl 2-(4-Chlorophenyl)isonicotinate exhibited a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against both MRSA and ESBL-producing E. coli.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Butyl 2-(4-Chlorophenyl)isonicotinate (5f) | MRSA | 64 |

| Butyl 2-(4-Chlorophenyl)isonicotinate (5f) | ESBL-producing E. coli | 64 |

| Butyl 2-bromoisonicotinate and derivatives (3, 5a, 5d) | MRSA and ESBL-producing E. coli ST405 | Effective |

Data sourced from multiple studies. researchgate.netnih.gov

Synergistic Effects with Co-Administered Agents

The combination of this compound derivatives with other antimicrobial agents has shown potential for enhanced efficacy. This synergistic approach is a valuable strategy to combat antibiotic resistance. For example, combining certain plant extracts with antibiotics has been shown to decrease the minimum inhibitory concentrations (MICs) of the antibiotics. researchgate.net While direct studies on the synergistic effects of this compound with other agents are emerging, the principle of combination therapy is well-established for overcoming drug resistance. scialert.netbanglajol.info For instance, the combination of benzyl (B1604629) isothiocyanate and resveratrol (B1683913) has demonstrated synergistic effects against S. aureus. mdpi.com This area of research holds promise for developing more effective treatments for infections caused by multi-drug resistant bacteria.

Quantitative Assessment of Antimicrobial Activity in vitro

The antimicrobial potential of this compound derivatives has been quantitatively assessed against various pathogens. Research into arylated butyl 2-bromoisonicotinates, which are derivatives of this compound, has provided specific data on their efficacy against clinically significant bacteria. nih.gov The in-vitro activities of these synthesized molecules were evaluated using methods such as the agar (B569324) well diffusion assay and the micro-broth dilution method to determine key parameters like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov

Studies have focused on challenging strains, including extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), which are known for their resistance to common antibiotics. nih.govharvard.edu The investigations revealed that certain synthesized derivatives of butyl 2-bromoisonicotinate were effective against these resistant strains. harvard.edu Specifically, butyl 2-bromoisonicotinate itself (compound 3 in the study) and its arylated derivatives (compounds 5a and 5d) were identified as the most effective against both MRSA and ESBL-producing E. coli. harvard.edu

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against these resistant bacterial strains.

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Butyl 2-bromoisonicotinate | MRSA | 62.5 |

| Butyl 2-bromoisonicotinate | ESBL-producing E. coli | 125 |

| Butyl 2-(4-methoxyphenyl)isonicotinate | MRSA | 125 |

| Butyl 2-(4-methoxyphenyl)isonicotinate | ESBL-producing E. coli | 250 |

| Butyl 2-(4-(trifluoromethyl)phenyl)isonicotinate | MRSA | 62.5 |

Data sourced from studies on arylated butyl 2-bromoisonicotinate derivatives. nih.govharvard.edu

Anticancer Research and Therapeutic Potential

Targeting Kinase Inhibition (e.g., EGFR Kinase)

Derivatives of isonicotinate have been investigated for their potential as anticancer agents by targeting key enzymes involved in cancer cell growth, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.govplos.org

Research into a series of 1,2,3-triazole-isonicotinate derivatives demonstrated significant anticancer potential, particularly against breast cancer cells (MCF-7). nih.gov One compound from this series, compound 13, showed potent inhibitory activity against EGFR. nih.gov The half-maximal inhibitory concentration (IC50) value, which measures the concentration of a drug required to inhibit a biological process by half, was determined for the most active compound and compared to a standard reference drug, Erlotinib. nih.gov

Table 2: EGFR Kinase Inhibition by a Lead Isonicotinate Derivative

| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|

Data sourced from a study on 1,2,3-triazole-isonicotinate derivatives. nih.gov

These findings suggest that the isonicotinate scaffold can be chemically modified to create potent inhibitors of EGFR, highlighting a promising avenue for the development of new anticancer therapies. nih.gov

In Silico Screening and Predictive Models for Anticancer Activity

Computational methods, such as molecular docking, play a crucial role in predicting the anticancer potential of new compounds and understanding their mechanism of action at a molecular level. nih.govcancer.gov In silico studies have been conducted on isonicotinate derivatives to evaluate their binding affinity within the active sites of cancer-related protein targets like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

For the highly active 1,2,3-triazole-isonicotinate derivative (compound 13), molecular docking studies revealed stable protein-ligand interactions, which correlated well with the observed biological activity. nih.gov Similarly, docking studies of arylated butyl 2-bromoisonicotinates against the E. coli 2Y2T protein helped to validate their antibacterial activity by predicting their binding to the target's active site. nih.govharvard.edu These predictive models are instrumental in the rational design of new derivatives with potentially enhanced therapeutic properties and for prioritizing compounds for synthesis and further biological testing. nih.govnih.gov

Collaboration with Development Therapeutics Programs for Novel Agents

The Developmental Therapeutics Program (DTP) at the National Cancer Institute (NCI) facilitates the discovery of novel anticancer agents by screening thousands of compounds against a panel of 60 human tumor cell lines (NCI-60). nih.govcancer.govnih.gov This program provides a critical pathway for identifying new therapeutic leads and their mechanisms of action. nih.govchemsrc.com While the NCI DTP has screened approximately 100,000 compounds, a review of publicly available information did not yield specific results indicating that this compound itself has been evaluated through the NCI-60 screening program or is part of a specific collaboration with the DTP. cancer.gov

Prodrug Characteristics and Metabolic Pathways

Hydrolysis to Isonicotinic Acid and Downstream Metabolic Interactions

This compound is considered a prodrug, meaning it is a biologically inactive compound that can be metabolized in the body to produce an active drug. cancer.gov The primary metabolic pathway for this compound involves its hydrolysis, a chemical breakdown reaction with water, which releases the active parent molecule, isonicotinic acid. cancer.gov

Once released, isonicotinic acid can interact with various metabolic pathways. cancer.gov Isonicotinic acid is a precursor to essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which plays a vital role in cellular metabolism. The prodrug approach, using esters like this compound, is a strategy to enhance the delivery of the polar drug, isonicotinic acid, across biological membranes. The butyl group increases the compound's hydrophobicity, facilitating its partitioning into lipid bilayers before enzymatic conversion to the active form at the target site.

Mechanistic Investigations of Chemical Reactivity and Biological Interactions

Elucidation of Reaction Mechanisms in Synthesis

Butyl isonicotinate (B8489971) derivatives, particularly tert-butyl isonicotinate, have been identified as effective catalysts in base-free chemical transformations. researchgate.netnih.govacs.org These reactions proceed through sophisticated radical-based mechanisms.

tert-Butyl isonicotinate serves as a catalyst in the decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids, which are first converted into N-hydroxyphthalimide (NHPI) esters. researchgate.netacs.org The core of this process is the generation of a transient aryl radical through radical decarboxylation. researchgate.netacs.org Mechanistic analyses suggest that the reaction is initiated by the fragmentation of the NHPI ester, which undergoes decarboxylation to form a key carbon-centered radical intermediate. beilstein-journals.org This radical is then trapped in a subsequent coupling step. researchgate.netresearchgate.net This method provides a valuable pathway for converting carboxylic acids, which are readily available, into versatile aryl boronate esters. researchgate.netacs.org

A critical aspect of the catalytic cycle is the formation of a pyridine-stabilized persistent boryl radical. researchgate.netacs.orgresearchgate.net The pyridine (B92270) nitrogen of the isonicotinate ester coordinates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgbeilstein-journals.org This coordination facilitates the homolytic cleavage of the B-B bond, generating a crucial pyridine-boryl radical species. researchgate.net The electron-poor nature of the isonicotinate is effective in stabilizing this boron radical. chemrxiv.org The resulting stabilized boryl radical couples with the transient aryl radical produced during the decarboxylation step, completing the borylation process. researchgate.netacs.org This pyridine-boryl radical catalysis has been applied to various transformations, including cycloadditions. researchgate.netchemrxiv.org

The activation of the redox-active NHPI esters in these reactions is proposed to occur via an intramolecular single-electron-transfer (SET) pathway. researchgate.netacs.org This process is believed to take place within a pyridine–diboron–phthalimide adduct, a type of charge-transfer complex. researchgate.netacs.orgbeilstein-journals.org The formation of this complex between the NHPI ester, the diboron reagent, and the isonicotinate catalyst enables the SET event without the need for external bases or additives. researchgate.netnih.govacs.org This SET process initiates the radical cascade by triggering the fragmentation of the ester and the B-B bond, leading to the formation of the necessary radical intermediates for the reaction to proceed. researchgate.netbeilstein-journals.orgresearchgate.net

Pyridine-Stabilized Radical Catalysis

Molecular Target Identification and Ligand-Receptor Interactions

Derivatives of butyl isonicotinate have been synthesized and evaluated for their potential biological activity, particularly as antibacterial agents. nih.govresearchgate.net In silico studies have been instrumental in identifying their molecular targets and characterizing the nature of their interactions.

Molecular docking studies have been conducted on derivatives of butyl 2-bromoisonicotinate to investigate their interaction with proteins from ESBL-producing Escherichia coli. nih.govresearchgate.net These computational analyses have targeted the E. coli 2Y2T protein, which is involved in urinary and bloodstream infections. nih.gov The results of these docking studies strongly suggest that a hydrophobic cavity within the 2Y2T receptor serves as the principal binding site for these isonicotinate derivatives. nih.gov The interaction within this hydrophobic pocket is considered crucial for the potential inhibitory activity of these compounds against the bacterial receptor. nih.gov The characterization of such hydrophobic binding sites is a key step in understanding chaperone function and designing targeted inhibitors. nih.gov

The stability of the complex formed between the ligand and its receptor is a critical determinant of its potential efficacy. For derivatives of this compound, this stability has been assessed by calculating their binding energies with the target E. coli 2Y2T protein. nih.gov Molecular dynamic simulations and thermostability assays are common methods used to evaluate the stability of ligand-receptor binding. biorxiv.org Lower binding energies indicate a more stable receptor-ligand complex. nih.gov The calculated binding energies for several arylated this compound derivatives were found to be favorable, aligning well with the results from experimental antibacterial assays. nih.gov This correlation between computational stability analysis and observed biological activity underscores the predictive power of these models. nih.gov

Table 1: Binding Energy of this compound Derivatives with E. coli Receptor (2Y2T) This interactive table summarizes the calculated binding energies from molecular docking studies.

| Compound | Derivative | Binding Energy (kJ/mol) |

|---|---|---|

| 3 | Butyl 2-bromoisonicotinate | -3.0 |

| 5a | Butyl 2-(4-methoxyphenyl)isonicotinate | -4.5 |

| 5b | Butyl 2-(p-tolyl)isonicotinate | -3.9 |

| 5d | Butyl 2-(4-fluorophenyl)isonicotinate | -3.6 |

Data sourced from molecular docking studies reported in scientific literature. nih.gov

Binding Site Characterization (e.g., Hydrophobic Cavity in E. coli Receptors)

Mechanistic Studies of Compound Decomposition in Biological Systems

The decomposition of isonicotinate compounds in biological environments is an area of active research. Studies suggest that this compound can function as a prodrug, undergoing hydrolysis within biological systems to release its active metabolite, isonicotinic acid. This metabolic cleavage is a critical activation step, allowing the subsequent interaction of isonicotinic acid with various enzymes and receptors. Further investigations into the biodegradability of these compounds have shown that isonicotinates can be effectively broken down by specific microbial populations. Research indicates that various bacterial strains, including methanogenic, denitrifying, and sulfonic bacteria, are capable of decomposing these compounds. researchgate.net The electronic structure of the isonicotinate molecule, particularly how it is influenced by interactions with metal cations, can affect its physicochemical and biological properties, including its susceptibility to decomposition. researchgate.net

Role as a Directing Group in Organic Transformations

In the field of organic synthesis, pyridine-based structures, specifically tert-butyl nicotinate (B505614) (a structural isomer of this compound), have been ingeniously employed as directing groups to facilitate challenging chemical transformations. acs.orgevitachem.com This strategy has proven particularly effective for the activation and subsequent conversion of highly stable primary amide functionalities into other valuable chemical groups like esters and other amides (transamidation). acs.org5z.com The process is typically a two-step sequence: first, the tert-butyl nicotinate (tBu nic) directing group is attached to a primary amide using a Palladium-catalyzed amidation reaction. acs.orguantwerpen.beacs.org The resulting activated amide can then undergo a Zinc-catalyzed alcoholysis or transamidation under mild, neutral conditions to yield the desired product. acs.orguantwerpen.beacs.org This methodology has shown significant utility in complex chemical environments, including peptide synthesis and modification, where chemoselectivity is paramount. 5z.comresearchgate.net

Amide Cleavage Mechanisms

The mechanism by which the tert-butyl nicotinate directing group facilitates amide bond cleavage is a sophisticated, biomimetic process that emulates the function of natural metallo-exopeptidases. acs.org5z.comresearchgate.net The core of the mechanism involves the formation of a chelate structure with a zinc catalyst, which activates the otherwise inert amide bond. acs.orgresearchgate.net

The key mechanistic steps are:

Bidentate Chelation: The design of the tBu nic directing group allows it to form a bidentate chelate with the zinc metal center, coordinating through both the pyridine nitrogen and the amide carbonyl oxygen (C=Oamide–Zn–Ndirecting group). acs.orgresearchgate.net This chelation is fundamental to activating the amide carbonyl, making it more susceptible to nucleophilic attack. mdpi.com

Nucleophile Activation: The zinc catalyst also coordinates with the incoming nucleophile, such as an alcohol. This coordinated alcohol is further activated via hydrogen bonding with an acetate (B1210297) ligand present on the zinc catalyst. acs.orguantwerpen.beresearchgate.net

Proton Transfer: The acetate ligand plays a dual role, not only activating the nucleophile but also assisting in a critical intramolecular O-to-N proton transfer step during the reaction. acs.orguantwerpen.beresearchgate.net

This catalytic system demonstrates high chemoselectivity and is compatible with sensitive functional groups found in complex molecules like peptides, sugars, and sterols. acs.orgresearchgate.net

Table 1: Components of the Zn-Catalyzed Amide Cleavage System and Their Mechanistic Roles

| Component | Role in the Mechanism | Source |

|---|---|---|

| tert-Butyl Nicotinate (Directing Group) | Forms a bidentate chelate with the Zn(II) catalyst; pre-organizes the substrate for activation. | acs.orgresearchgate.net |

| Primary Amide Substrate | The functional group that is activated and cleaved. | acs.org5z.com |

| Zn(OAc)₂ (Catalyst) | Lewis acid that coordinates to both the amide and the nucleophile, activating both for the reaction. | acs.orguantwerpen.be |

| Acetate Ligand (from Catalyst) | Activates the coordinated nucleophile via H-bonding; facilitates intramolecular proton transfer. | acs.orguantwerpen.beresearchgate.net |

| Alcohol/Amine (Nucleophile) | The incoming group that replaces the amide nitrogen, forming a new ester or amide. | acs.org5z.com |

| tBuOAc (Solvent) | Provides the reaction medium for the nonsolvolytic alcoholysis under neutral conditions. | acs.orguantwerpen.be |

Conformational Analysis and Reactivity

The remarkable efficiency of the tert-butyl nicotinate directing group is deeply rooted in its conformational properties, which have been elucidated through computational studies. acs.orguantwerpen.be The strategic placement of the ester group at the C3 position of the pyridine ring is the cornerstone of its effectiveness. acs.org

Computational conformational analysis, specifically DFT calculations, revealed that the C3-ester substituent forces the N-(pyridin-2-yl)amide system to adopt a specific conformation. acs.orguantwerpen.be It strongly favors the population of a trans-conformer, where the pyridine nitrogen and the amide carbonyl group are oriented appropriately for bidentate chelation. acs.orgresearchgate.net This pre-organization is achieved through an intramolecular hydrogen bond between the ester group and the amide proton, leading to a population of the desired reactive conformer as high as 99%. acs.orguantwerpen.be

Furthermore, the electron-withdrawing character of the C3-ester group plays a crucial electronic role. It reduces the resonance energy of the amide bond, further destabilizing it and lowering the activation barrier for cleavage. acs.org The choice of a tert-butyl ester over other esters, like isopropyl, was made to prevent potential transesterification side reactions with the alcohol nucleophile. acs.org

Table 2: Influence of Pyridine C3-Substituent on Reactive Conformer Population

| C3-Substituent on Pyridine Ring | Predicted Population of Reactive trans-Conformer I | Rationale for Reactivity | Source |

|---|---|---|---|

| -CO₂tBu (tert-Butyl Ester) | Up to 99% | Strong intramolecular H-bonding; electron-withdrawing effect reduces amide resonance energy. | acs.orguantwerpen.be |

| -CO₂iPr (Isopropyl Ester) | High (similar to tBu) | Similar electronic and steric effects to the tBu ester. | acs.org |

| -OMe (Methoxy Ether) | Lower than ester | Less effective at promoting the reactive conformer compared to the ester group. | acs.org |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of butyl isonicotinate (B8489971), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. emerypharma.combhu.ac.in

¹H NMR Spectroscopy: The proton NMR spectrum of butyl isonicotinate displays characteristic signals that correspond to the distinct protons in its structure. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. The protons of the butyl group exhibit signals at higher field strengths (lower ppm values). The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the presence and connectivity of the butyl ester group attached to the isonicotinate core. Spin-spin coupling patterns, which cause the splitting of peaks, reveal the number of neighboring protons, further aiding in the assignment of each signal to a specific proton in the molecule. emerypharma.comlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. A key signal in the spectrum of this compound is the carbonyl carbon of the ester group, which typically resonates at a characteristic downfield chemical shift (around 165–170 ppm). The carbon atoms of the pyridine ring and the butyl chain also give rise to distinct signals, allowing for a complete carbon framework assignment.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.7 | Doublet | Protons on pyridine ring adjacent to nitrogen |

| ¹H | ~7.8 | Doublet | Protons on pyridine ring adjacent to ester |

| ¹H | ~4.3 | Triplet | -O-CH₂- protons of the butyl group |

| ¹H | ~1.7 | Multiplet | -CH₂- protons adjacent to the oxygen-linked carbon |

| ¹H | ~1.4 | Multiplet | -CH₂- protons of the butyl group |

| ¹H | ~0.9 | Triplet | -CH₃ protons of the butyl group |

| ¹³C | ~165 | Singlet | Carbonyl carbon (C=O) of the ester |

| ¹³C | ~150 | Singlet | Pyridine ring carbons adjacent to nitrogen |

| ¹³C | ~122 | Singlet | Pyridine ring carbons adjacent to ester |

| ¹³C | ~65 | Singlet | -O-CH₂- carbon of the butyl group |

| ¹³C | ~30 | Singlet | -CH₂- carbon of the butyl group |

| ¹³C | ~19 | Singlet | -CH₂- carbon of the butyl group |

| ¹³C | ~13 | Singlet | -CH₃ carbon of the butyl group |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. nist.gov When subjected to electron ionization (EI), the this compound molecule loses an electron to form a molecular ion ([M]•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (179.22 g/mol ). nih.govnih.gov

The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for esters include the cleavage of the bond adjacent to the carbonyl group. libretexts.org For this compound, this can result in the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or the butyl radical (•CH₂CH₂CH₂CH₃). The NIST Mass Spectrometry Data Center lists prominent peaks for this compound at m/z values of 106 and 124. nih.gov The peak at m/z 106 likely corresponds to the isonicotinoyl cation, formed by the loss of the butoxy group. The fragmentation pattern helps to confirm the identity of the compound and can be used to distinguish it from its isomers. miamioh.eduresearchgate.netmsu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. libretexts.org The most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl (C=O) group of the ester, which typically appears around 1720 cm⁻¹. Other characteristic absorptions include those for the C-O single bond stretching of the ester, and the C=C and C=N stretching vibrations of the pyridine ring. libretexts.org The presence of these specific absorption bands provides strong evidence for the structure of this compound. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. bioglobax.com Organic molecules with π-electron systems, such as the pyridine ring in this compound, absorb UV or visible light, causing electrons to be promoted from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. researchgate.netcutm.ac.in These π → π and n → π* transitions result in characteristic absorption bands. For aromatic compounds like this compound, absorption bands are typically observed in the UV region. up.ac.za The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for analyzing mixtures containing the compound. A common method involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comresearchgate.net Detection is typically carried out using a UV detector, as the pyridine ring of this compound absorbs UV light. researchgate.netlmaleidykla.lt This method allows for the separation of this compound from starting materials, byproducts, and other impurities, enabling accurate quantification of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile compounds like this compound. smithers.cominnovatechlabs.com In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. acs.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. researchgate.net This allows for both the identification and quantification of this compound in a sample, as well as the detection of any volatile impurities. The NIST Chemistry WebBook provides GC data for this compound, including its Kovats retention index, which is a standardized measure of its retention time in a GC system. nist.govnih.govnist.gov

Advanced Analytical Approaches for Reaction Monitoring and Product Analysis

Online-IR Reaction Monitoring

Online Infrared (IR) spectroscopy is a valuable process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. rsc.org In the context of this compound synthesis, such as the esterification of isonicotinic acid with butanol, online-IR can be used to track the consumption of reactants and the formation of the product. By inserting an IR probe directly into the reaction vessel, spectra can be continuously recorded. The change in the intensity of the characteristic carbonyl (C=O) peak of the this compound product over time can be used to monitor the reaction kinetics and determine the reaction endpoint. acs.orgresearchgate.netresearchgate.net This allows for precise control over the reaction conditions and can help to optimize the synthesis process. uantwerpen.be

X-ray Absorption Fine Structure (XAFS) for Metal Complexes

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a specific absorbing atom within a material. researchgate.netscispace.com This method is particularly valuable for the characterization of metal complexes of this compound as it does not require long-range order, making it suitable for a wide range of samples from crystalline solids to solutions. toray-research.co.jpmpg.de The XAFS spectrum is typically segmented into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netscispace.com

The XANES region, which encompasses the energy range from just below the absorption edge to approximately 50 eV above it, provides detailed information on the oxidation state and coordination geometry of the metal center. researchgate.net The shape and energy position of the absorption edge are sensitive to the effective charge on the absorbing atom; a shift to higher energy is generally indicative of a higher oxidation state. Furthermore, the pre-edge features in the XANES spectra of transition metal complexes, which arise from 1s to 3d transitions, are sensitive to the coordination environment and symmetry of the metal ion. nih.govrsc.org For instance, the intensity of these pre-edge peaks can be correlated with the degree of d-p mixing and thus provides insight into the coordination geometry. rsc.org

The EXAFS region, extending from about 50 eV to 1000 eV beyond the edge, consists of oscillations that result from the scattering of the outgoing photoelectron wave by the neighboring atoms. scispace.com Analysis of the EXAFS spectrum allows for the determination of key structural parameters of the local environment around the central metal atom, such as the type of neighboring atoms, their distance (bond length) from the absorbing atom, and their coordination number. researchgate.nettaylorandfrancis.com

In the context of metal complexes involving this compound, XAFS studies provide critical data on the coordination of the ligand to the metal center. The technique can precisely measure the bond lengths between the metal and the nitrogen atom of the pyridine ring as well as the oxygen atoms of the carboxylate group.

Detailed Research Findings

While specific XAFS studies exclusively on this compound complexes are not extensively documented in publicly accessible literature, a substantial body of research on analogous pyridine carboxylate complexes provides a strong basis for understanding their structural characteristics. researchgate.net Studies on copper(II) and cobalt(II) complexes with isonicotinate, for example, have utilized EXAFS to determine the local structure around the metal ions.

In a typical study of a transition metal complex with a ligand similar to this compound, XAFS would be employed to probe the K-edge of the metal. The analysis of the XANES region would first establish the oxidation state of the metal, for example, differentiating between a Cu(II) and a Cu(III) state by a noticeable shift in the absorption edge energy. nih.gov

The subsequent analysis of the EXAFS region provides quantitative structural information. For instance, in a hypothetical copper(II) complex of this compound, EXAFS analysis could reveal the coordination environment around the copper atom. This would include the Cu-N bond distance from the pyridine ring and the Cu-O bond distances from the carboxylate group of the ligand and any coordinated solvent molecules.

The data derived from EXAFS analysis is often compared with results from single-crystal X-ray diffraction (XRD) when crystalline samples are available. While XRD provides a detailed picture of the long-range order in a crystalline solid, EXAFS is invaluable for determining the local structure in non-crystalline or solution states. calstate.edu

Below are interactive tables representing the type of data that can be obtained from EXAFS analysis of metal complexes with isonicotinate-type ligands.

Table 1: Representative EXAFS Data for a Hypothetical Copper(II)-Butyl Isonicotinate Complex

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Cu-O | 4 | 1.95 | 0.008 |

| Cu-N | 2 | 2.02 | 0.009 |

Table 2: Representative EXAFS Data for a Hypothetical Iron(II)-Butyl Isonicotinate Spin Crossover Complex

| Spin State | Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| High-Spin | Fe-N | 6 | 2.18 | 0.012 |

| Low-Spin | Fe-N | 6 | 2.00 | 0.007 |

These tables illustrate how EXAFS can precisely quantify changes in the local coordination environment, such as the significant decrease in bond length that accompanies a spin-crossover transition in an iron complex. researchgate.net Such detailed structural information is crucial for understanding the relationship between the structure of a complex and its physical and chemical properties.

Computational Chemistry and Cheminformatics in Butyl Isonicotinate Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyl isonicotinate (B8489971), governed by its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) for the molecule, yielding detailed information about its energy, geometry, and electronic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like butyl isonicotinate. rsc.orgrsc.org By modeling the electron density, DFT can accurately predict a wide range of electronic properties and is instrumental in mapping out potential chemical reaction pathways. sumitomo-chem.co.jprsc.org

Electronic Properties: DFT calculations are employed to determine key electronic descriptors for this compound. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. DFT can also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. schrodinger.com For instance, in related nitrogen-containing heterocyclic compounds, DFT has been used to calculate partial charges on atoms, which helps in understanding interactions with other molecules or surfaces. researchgate.net

Reaction Pathway Prediction: DFT is a cornerstone for elucidating reaction mechanisms. researchgate.net It allows for the calculation of the geometries and energies of reactants, transition states, and products. sumitomo-chem.co.jp For this compound, this could involve predicting the pathway for its hydrolysis back to isonicotinic acid and butanol, or its reaction with a nucleophile. Researchers can model the entire energy profile of a proposed reaction, identifying the activation energy barriers for each step. osti.gov For example, in studies of similar compounds, DFT has been used to compare the feasibility of different reaction pathways, such as the initial steps in Staudinger reactions or the transmetalation step in coupling reactions, by calculating the free energy of activation for each potential transition state. sumitomo-chem.co.jpresearchgate.net This predictive capability is crucial for designing efficient synthetic routes and understanding the compound's stability and reactivity. rsc.org

The biological function and reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Computational methods are used to perform conformational analysis, identifying the most stable (lowest energy) arrangements of the atoms. google.com

For molecules with rotatable bonds, such as the butyl group in this compound, a systematic search or more advanced simulation techniques can map the potential energy surface as a function of dihedral angles. unicamp.br Studies on structurally similar molecules, like tert-butyl nicotinate (B505614) derivatives, have utilized DFT calculations to predict the populations of different conformers. uantwerpen.beacs.orgresearchgate.net These analyses revealed that specific conformations are required for efficient chelation to a metal catalyst, which in turn dictates the reaction's outcome. acs.orgresearchgate.net The calculations can determine the relative energies of different conformers (e.g., chair vs. boat conformations in cyclic systems or rotational isomers around single bonds), predicting which shape the molecule is most likely to adopt under given conditions. This information is vital for understanding how this compound might fit into a protein's active site or orient itself during a chemical reaction. google.com

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathway Prediction

Molecular Modeling and Docking Simulations